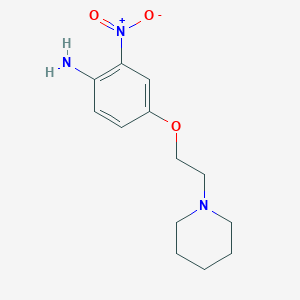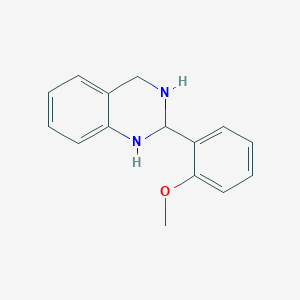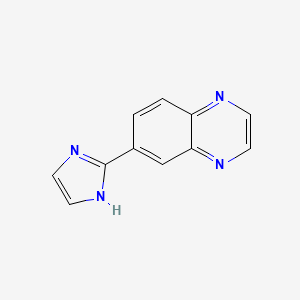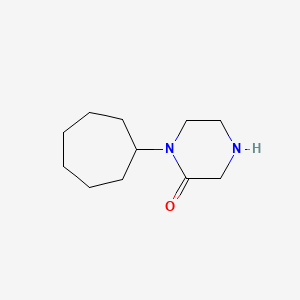
(2-Methyl-4-nitrophenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-nitrophenyl)phosphonic acid typically involves the reaction of 2-methyl-4-nitrophenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for phosphonic acids generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methyl-4-nitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphonic acid group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used under basic conditions.
Major Products:
Reduction of the nitro group: Produces (2-Methyl-4-aminophenyl)phosphonic acid.
Substitution reactions: Can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Methyl-4-nitrophenyl)phosphonic acid is used as a building block in the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its structural similarity to natural phosphates allows it to interact with biological systems in unique ways .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and in the formulation of specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various applications .
Wirkmechanismus
The mechanism of action of (2-Methyl-4-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or metal ions. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the compound can form stable complexes with metal ions, which can be utilized in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrophenylphosphonic acid
- 2-Methylphenylphosphonic acid
- 4-Methylphenylphosphonic acid
Comparison: (2-Methyl-4-nitrophenyl)phosphonic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C7H8NO5P |
|---|---|
Molekulargewicht |
217.12 g/mol |
IUPAC-Name |
(2-methyl-4-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
NKVDWVIMDKLENB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)



![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)




